7-(Trifluoromethyl)quinolin-2-OL
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Overview
Description
7-(Trifluoromethyl)quinolin-2-ol is a chemical compound with the molecular formula C10H6F3NO . It is a derivative of quinoline, a class of compounds that have been found to possess a wide range of biological activities .
Synthesis Analysis
The synthesis of 7-(Trifluoromethyl)quinolin-2-ol can be achieved from Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate . Another method involves the reaction of 4-morpholin-4-yl-8-trifluoromethyl-quinoline-2-carbaldehyde with cyclohexylhydrazine hydrochloride .Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)quinolin-2-ol consists of a quinoline core with a trifluoromethyl group at the 7-position and a hydroxyl group at the 2-position . The molecular weight of this compound is 213.16 .Scientific Research Applications
- Antiviral Agents : Researchers have investigated derivatives of 7-(Trifluoromethyl)quinolin-2-OL as potential antiviral agents. These compounds exhibit promising activity against certain viruses, making them valuable candidates for drug development .
- Kinase Inhibitors : The compound’s unique structure makes it an interesting scaffold for designing kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases by modulating cellular signaling pathways .
- Fluorescent Probes : 7-(Trifluoromethyl)quinolin-2-OL derivatives serve as fluorescent probes due to their inherent fluorescence properties. Researchers use them to visualize cellular processes, study protein interactions, and monitor intracellular events .
- Luminescent Materials : Incorporating this compound into luminescent materials can enhance their emission properties. Such materials find applications in optoelectronics, sensors, and displays .
- Metal Chelators : The hydroxyl group in 7-(Trifluoromethyl)quinolin-2-OL allows it to chelate metal ions. Researchers explore its potential as a metal-binding agent for biological studies or therapeutic applications .
- Enzyme Inhibition Studies : By modifying the quinoline ring, scientists investigate its inhibitory effects on specific enzymes. These studies contribute to understanding enzyme function and drug design .
- Building Block : Chemists use 7-(Trifluoromethyl)quinolin-2-OL as a building block in synthetic routes. Its trifluoromethyl group provides synthetic versatility, allowing access to diverse molecular architectures .
- C-H Functionalization : Researchers explore C-H activation reactions using this compound, aiming to streamline organic synthesis and reduce the need for protecting groups .
- Neuroactive Compounds : Some derivatives of 7-(Trifluoromethyl)quinolin-2-OL exhibit neuroactivity. Scientists investigate their effects on neurotransmitter receptors and neuronal function .
- Analgesic Properties : Preliminary studies suggest that certain analogs may possess analgesic properties. Further research aims to optimize their efficacy and safety .
- Photophysical Studies : Researchers explore the photophysical behavior of this compound, including absorption and emission spectra. Understanding its excited-state properties aids in various applications, such as sensing and imaging .
- Time-Resolved Spectroscopy : The compound’s fluorescence lifetime and quantum yield are of interest in time-resolved spectroscopic studies. These insights contribute to fundamental knowledge and practical applications .
Drug Synthesis
Material Science
Biochemistry
Organic Synthesis
Pharmacology
Photophysics and Spectroscopy
Safety and Hazards
Mechanism of Action
Mode of Action
Quinoline compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Quinoline compounds are known to have diverse biological activities, suggesting that they may influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
7-(trifluoromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFBPRDYLWJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)quinolin-2-OL |
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